molecular formula C8H9F2N B8293441 (2-Fluoro-ethyl)-(4-fluoro-phenyl)-amine

(2-Fluoro-ethyl)-(4-fluoro-phenyl)-amine

Cat. No.: B8293441
M. Wt: 157.16 g/mol
InChI Key: QDCWGNXJDQAYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluoro-ethyl)-(4-fluoro-phenyl)-amine is a fluorinated secondary amine featuring a 2-fluoroethyl group and a 4-fluorophenyl substituent.

Properties

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

4-fluoro-N-(2-fluoroethyl)aniline

InChI

InChI=1S/C8H9F2N/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,11H,5-6H2

InChI Key

QDCWGNXJDQAYJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCF)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical Properties

Fluorine substituents significantly influence melting points and solubility:

  • The triazolopyrimidine derivative () exhibits a high melting point (224°C), attributed to hydrogen bonding and π-stacking in the heterocyclic core .
  • N-(2-Methoxy-phenyl)-[1-(4-trifluoromethyl-phenyl)-ethylidene]-amine () has a higher melting point (87.1–87.3°C) than its 4-fluoro-phenyl counterpart (65.7–65.9°C), suggesting trifluoromethyl groups enhance crystallinity compared to single fluorine atoms .
  • The target compound’s melting point remains unreported, but fluorinated amines generally exhibit moderate-to-high thermal stability due to strong C–F bonds .

Notes

Further experimental studies are required.

Synthetic Optimization : High yields for analogs (e.g., 96% in ) suggest efficient routes for the target compound, but reaction conditions (e.g., catalysts, solvents) need validation .

Comparative Limitations : Structural variations (e.g., bromo vs. methoxy substituents) complicate direct comparisons. Controlled studies on fluorine’s positional effects are recommended.

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